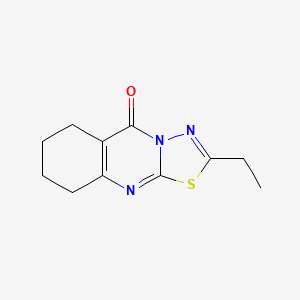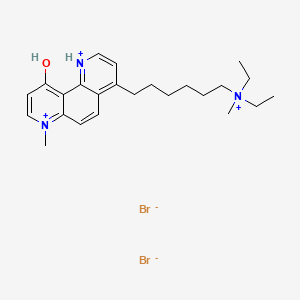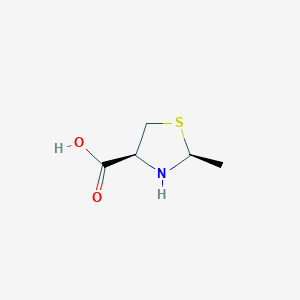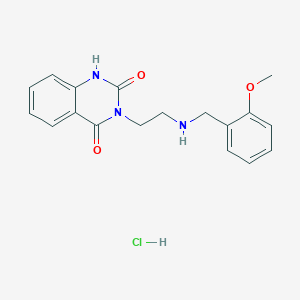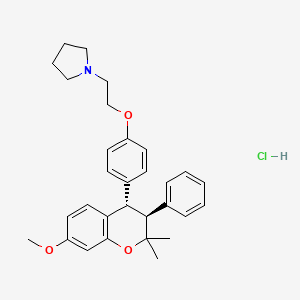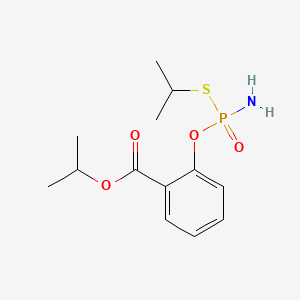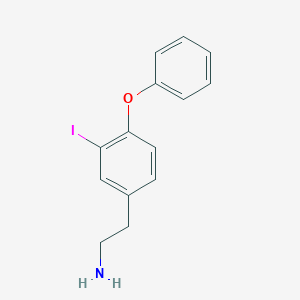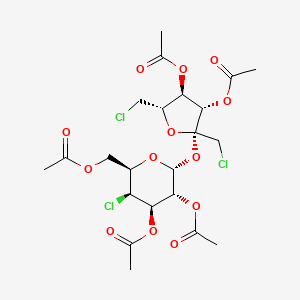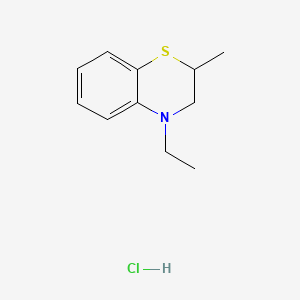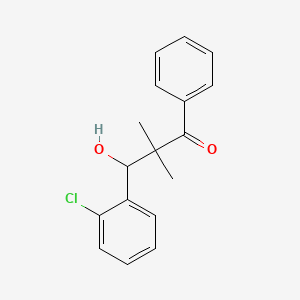
3-(2-Chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “NIOSH/UG9366300” is known as Tetraisopropylstannane. It is a chemical compound that contains tin and is used primarily in laboratory settings. This compound is recognized for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraisopropylstannane can be synthesized through the reaction of tin tetrachloride with isopropyl magnesium chloride. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate.
Industrial Production Methods
In industrial settings, Tetraisopropylstannane is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and maintaining specific reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Tetraisopropylstannane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the isopropyl groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic halides can be used as reagents in substitution reactions.
Major Products Formed
Oxidation: Tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: New organotin compounds with different organic groups.
Aplicaciones Científicas De Investigación
Tetraisopropylstannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development and delivery.
Industry: Used in the production of various tin-based materials and compounds.
Mecanismo De Acción
Tetraisopropylstannane exerts its effects through interactions with various molecular targets. The tin atom in the compound can form bonds with other atoms and molecules, facilitating various chemical reactions. The pathways involved include the formation and breaking of chemical bonds, leading to the desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Tetramethyltin
- Tetraethyltin
- Tetrabutyltin
Uniqueness
Tetraisopropylstannane is unique due to its specific structure and reactivity. The presence of isopropyl groups provides distinct steric and electronic properties, making it suitable for specific applications that other organotin compounds may not be able to achieve.
Propiedades
Número CAS |
75990-55-5 |
|---|---|
Fórmula molecular |
C17H17ClO2 |
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,15(19)12-8-4-3-5-9-12)16(20)13-10-6-7-11-14(13)18/h3-11,16,20H,1-2H3 |
Clave InChI |
DMVGZLXFGBUKJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1=CC=CC=C1Cl)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


